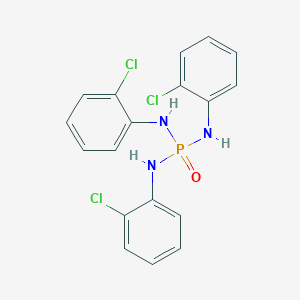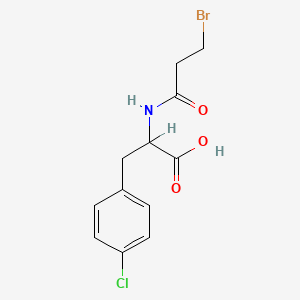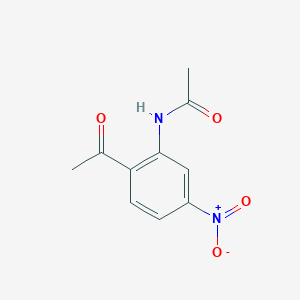
6-(Ethyl-phenyl-amino)-3-methyl-1H-pyrimidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Ethyl-phenyl-amino)-3-methyl-1H-pyrimidine-2,4-dione is an organic compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and materials science. This compound, in particular, has garnered interest due to its potential biological activities and its role as an intermediate in various synthetic processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Ethyl-phenyl-amino)-3-methyl-1H-pyrimidine-2,4-dione typically involves the reaction of ethylamine with a suitable pyrimidine precursor. One common method involves the condensation of ethylamine with 3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are used to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
6-(Ethyl-phenyl-amino)-3-methyl-1H-pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl or phenyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide or potassium carbonate in an aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted pyrimidine derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
6-(Ethyl-phenyl-amino)-3-methyl-1H-pyrimidine-2,4-dione has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and dyes.
Wirkmechanismus
The mechanism of action of 6-(Ethyl-phenyl-amino)-3-methyl-1H-pyrimidine-2,4-dione involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-(Methyl-phenyl-amino)-3-methyl-1H-pyrimidine-2,4-dione
- 6-(Propyl-phenyl-amino)-3-methyl-1H-pyrimidine-2,4-dione
- 6-(Butyl-phenyl-amino)-3-methyl-1H-pyrimidine-2,4-dione
Uniqueness
6-(Ethyl-phenyl-amino)-3-methyl-1H-pyrimidine-2,4-dione is unique due to its specific ethyl substitution, which can influence its chemical reactivity and biological activity. The ethyl group may enhance the compound’s ability to penetrate biological membranes, making it a more effective candidate for certain applications compared to its methyl, propyl, or butyl analogs.
Eigenschaften
CAS-Nummer |
58668-97-6 |
|---|---|
Molekularformel |
C13H15N3O2 |
Molekulargewicht |
245.28 g/mol |
IUPAC-Name |
6-(N-ethylanilino)-3-methyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C13H15N3O2/c1-3-16(10-7-5-4-6-8-10)11-9-12(17)15(2)13(18)14-11/h4-9H,3H2,1-2H3,(H,14,18) |
InChI-Schlüssel |
IFSDBXYHBLTLHO-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(C1=CC=CC=C1)C2=CC(=O)N(C(=O)N2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(E)-(2-hydroxy-4-methylphenyl)methylideneamino]urea](/img/structure/B14626333.png)
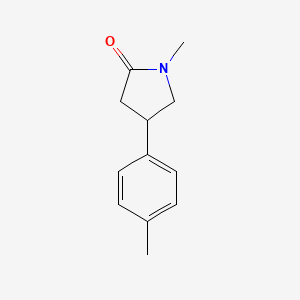
![N-[(4-chlorophenyl)carbamoyl]benzamide](/img/structure/B14626347.png)
![N-Methoxy-17-methyl-17-[(trimethylsilyl)oxy]androsta-1,4-dien-3-imine](/img/structure/B14626350.png)
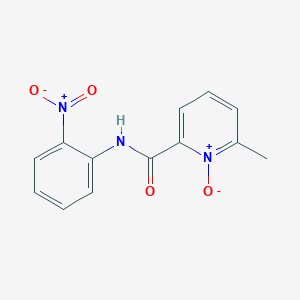

![[1-Hydroxy-2-(2-sulfosulfanylethylamino)ethyl]benzene](/img/structure/B14626358.png)

